3-Phenoxybutansäure

Übersicht

Beschreibung

Synthesis Analysis

A paper titled “Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives” discusses the synthesis of 3-Phenoxybenzoic acid derivatives . The paper mentions that several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were synthesized and found to exhibit peroxisome proliferator-activated receptor γ agonist activity .Molecular Structure Analysis

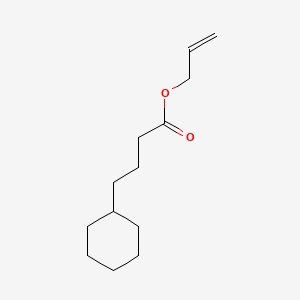

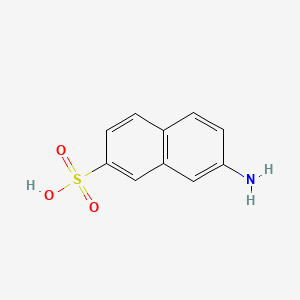

The molecular structure of 3-Phenoxybutanoic acid consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The InChIKeys of the compound are FBJWHMYVHYDATM-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Anwendungen in der Sensorik

Boronsäuren, einschließlich 3-Phenoxybutansäure, werden zunehmend in verschiedenen Forschungsbereichen eingesetzt . Sie interagieren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen, was zu ihrer Verwendung in verschiedenen Sensoranwendungen führt . Diese Sensoranwendungen können homogene Assays oder heterogene Detektionen sein .

Biologische Markierung

Die Schlüsselinteraktion von Boronsäuren mit Diolen ermöglicht ihre Verwendung in verschiedenen Bereichen, einschließlich der biologischen Markierung . Dies beinhaltet die Verwendung von Boronsäuren zur Markierung spezifischer biologischer Moleküle für den Nachweis und die Analyse .

Proteinmanipulation und -modifikation

Boronsäuren, einschließlich this compound, wurden für die Manipulation und Modifikation von Proteinen verwendet . Dies beinhaltet die Veränderung der Struktur oder Funktion von Proteinen, um ihre Rolle in biologischen Prozessen zu untersuchen .

Trennungstechnologien

Boronsäuren wurden in Trennungstechnologien eingesetzt . Dies beinhaltet die Verwendung von Boronsäuren, um bestimmte Moleküle aus einer Mischung zu trennen .

Entwicklung von Therapeutika

Boronsäuren wurden bei der Entwicklung von Therapeutika eingesetzt . Dies beinhaltet die Verwendung von Boronsäuren bei der Gestaltung und Synthese von Medikamenten .

Antihypertensive Aktivität

Eine Reihe von Phenoxybutansäurederivaten wurde synthetisiert und auf ihre antagonistische Aktivität auf die Kontraktion des Ratten-Thorax-Aortenrings getestet, die durch Endothelin-1 induziert wurde . Eines der Derivate, 6e, erwies sich als selektiver ET A-Antagonist mit einem nanomolaren IC 50 . Darüber hinaus war 6e wirksam bei der Linderung der durch Hypoxie induzierten pulmonalen arteriellen Hypertonie und des Rechtsherzgewichtsverhältnisses . Daher könnte 6e das Potenzial für die weitere Entwicklung als Therapeutikum zur Behandlung von Herz-Kreislauf-Erkrankungen haben .

Wirkmechanismus

Target of Action

3-Phenoxybutanoic acid is a derivative of butyric acid and has been found to exhibit peroxisome proliferator-activated receptor γ (PPARγ) agonist activity . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

The compound interacts with its targets, primarily PPARγ, and activates them . This activation can lead to a series of changes in the cell, including the regulation of gene expression, modulation of cellular proliferation and differentiation, and control of energy homeostasis .

Biochemical Pathways

It has been found to be capable of activating glucokinase , an enzyme that facilitates the first step in the glycolysis pathway. It also exhibits the ability to inhibit protein glycation , a process that can lead to the formation of advanced glycation end products (AGEs) that are implicated in various pathological conditions, including diabetes and aging .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including its chemical structure, the presence of functional groups, and the individual’s metabolic enzymes .

Result of Action

The activation of PPARγ and glucokinase by 3-Phenoxybutanoic acid can lead to various molecular and cellular effects. For instance, the activation of PPARγ can regulate the expression of genes involved in lipid metabolism, inflammation, and cell proliferation . On the other hand, the activation of glucokinase can enhance glucose utilization and insulin sensitivity . The inhibition of protein glycation can prevent the formation of AGEs, thereby potentially mitigating the pathological conditions associated with their accumulation .

Action Environment

The action, efficacy, and stability of 3-Phenoxybutanoic acid can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the individual’s physiological conditions . .

Biochemische Analyse

Biochemical Properties

3-Phenoxybutanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptor proteins that regulate the expression of genes involved in fatty acid metabolism. The interaction between 3-Phenoxybutanoic acid and PPARs can modulate lipid metabolism and energy homeostasis .

Cellular Effects

The effects of 3-Phenoxybutanoic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Phenoxybutanoic acid has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy balance. This activation leads to enhanced glucose uptake and fatty acid oxidation in cells, thereby improving cellular energy status . Additionally, 3-Phenoxybutanoic acid can modulate the expression of genes involved in lipid metabolism, further influencing cellular functions.

Molecular Mechanism

At the molecular level, 3-Phenoxybutanoic acid exerts its effects through several mechanisms. It binds to specific receptors and enzymes, leading to their activation or inhibition. For instance, the binding of 3-Phenoxybutanoic acid to PPARs results in the activation of these receptors, which in turn regulates the transcription of target genes involved in lipid metabolism . Moreover, 3-Phenoxybutanoic acid can inhibit certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), thereby influencing glucose metabolism and insulin signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenoxybutanoic acid have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that 3-Phenoxybutanoic acid can have sustained effects on cellular functions, including prolonged activation of AMPK and PPARs . These effects are crucial for understanding the potential therapeutic applications of the compound.

Dosage Effects in Animal Models

The effects of 3-Phenoxybutanoic acid vary with different dosages in animal models. At low doses, the compound has been shown to improve lipid metabolism and reduce inflammation without significant adverse effects. At higher doses, 3-Phenoxybutanoic acid can exhibit toxic effects, including liver damage and oxidative stress . These findings highlight the importance of dosage optimization for potential therapeutic applications.

Metabolic Pathways

3-Phenoxybutanoic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The compound interacts with enzymes such as cytochrome P450 oxidases, which facilitate its breakdown into metabolites that can be excreted from the body . Additionally, 3-Phenoxybutanoic acid can influence metabolic flux by modulating the activity of key enzymes involved in lipid and glucose metabolism.

Transport and Distribution

Within cells and tissues, 3-Phenoxybutanoic acid is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, which facilitate its movement through the bloodstream. The compound can also interact with specific transporters on cell membranes, allowing it to enter cells and exert its effects . The distribution of 3-Phenoxybutanoic acid within tissues is influenced by its lipophilicity, which allows it to accumulate in lipid-rich tissues such as the liver and adipose tissue.

Subcellular Localization

The subcellular localization of 3-Phenoxybutanoic acid is crucial for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the presence of a phenoxy group may facilitate its interaction with mitochondrial membranes, thereby influencing mitochondrial function and energy metabolism.

Eigenschaften

IUPAC Name |

3-phenoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(7-10(11)12)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJWHMYVHYDATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30983074 | |

| Record name | 3-Phenoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30983074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64508-87-8 | |

| Record name | Butanoic acid, 3-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064508878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30983074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid](/img/structure/B1605719.png)

![3-[[4-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-hydroxy-1-naphthyl]azo]-4-hydroxybenzenesulphonic acid](/img/structure/B1605723.png)